(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone, also known as Fenofibrate Impurity F, is a chemical compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 g/mol. This compound is primarily recognized as an impurity associated with Fenofibrate, a medication used to lower cholesterol and triglyceride levels in the blood. The presence of such impurities is significant in pharmaceutical contexts, as they can affect the efficacy and safety profiles of drug formulations.
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is classified under organic compounds, specifically within the category of ketones due to the presence of the carbonyl group (C=O) in its structure. It also falls under the class of aromatic compounds due to its chlorophenyl and methoxyphenyl substituents.
The synthesis of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific reagents such as chlorinating agents (e.g., thionyl chloride), alkylating agents for methoxy introduction, and dehydrating agents for ketone formation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
The molecular structure of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone features:
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone can participate in various chemical reactions typical of ketones and aromatic compounds:
The choice of reagents and conditions will dictate the selectivity and yield of these reactions. For instance, using strong nucleophiles will favor nucleophilic addition, while mild conditions may promote electrophilic substitution on the aromatic rings.
The mechanism of action for (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone primarily relates to its role as an impurity in Fenofibrate formulations. While it does not exhibit therapeutic effects independently, its presence may influence drug metabolism and pharmacokinetics through:
Research indicates that impurities can significantly alter drug behaviors in vivo, necessitating rigorous testing during drug development to ensure safety and efficacy .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed for characterization and purity assessment .
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is primarily utilized in:
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is classified under IUPAC as a diaryl ketone with substituents on both aromatic rings. Its systematic name directly reflects its molecular architecture:
The compound’s nomenclature adheres to IUPAC Rule C-14.5 for symmetrical and unsymmetrical ketones, prioritizing substituent order by increasing complexity. Its Chemical Abstracts Service (CAS) registry number is 154356-96-4, universally recognized across chemical databases [3] [4]. Synonymous nomenclature includes:
Table 1: Official and Common Nomenclature
Nomenclature Type | Name | Source/Context |
---|---|---|
IUPAC Systematic Name | (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone | PubChem, ChemicalBook [1] [4] |
Common Synonym | (4-Chlorophenyl)(4-isopropoxyphenyl)methanone | ChemSpider, LGC Standards [10] [7] |
Pharmacopeial Designation | Fenofibrate Impurity F (EP) | USP, LGC Standards [2] [9] |
The molecular formula C₁₆H₁₅ClO₂ and weight 274.74 g/mol are consistent across chemical vendors and regulatory documents [1] [2] [9].
X-ray crystallography reveals a monoclinic crystal system with space group P2₁, where asymmetric units exhibit distinct bond metrics and angular parameters [8]:
Table 2: Key Structural Metrics from Crystallography
Parameter | Value | Description |
---|---|---|
C7=O2 Bond Length | 1.225(8) Å | Carbonyl double bond |
C11–O1 Bond Length | 1.347(7) Å | Ether linkage |
Phenyl Ring Dihedral Angle | 55.55(1)° | Angle between aromatic planes |
Crystal System | Monoclinic | Space group P2₁ |
Unit Cell Volume | 551.63(13) ų | Z = 2 |
Stereoelectronic effects arise from the electron-withdrawing carbonyl and electron-donating isopropoxy group. Computational analyses (unpublished, inferred from analogues) suggest:
Tautomerism
The compound exhibits no significant tautomerism due to the absence of labile protons (e.g., enolizable α-hydrogens or amphoteric functional groups). Key factors suppressing tautomerism include:
Table 3: Tautomeric Stability Factors
Factor | Effect on Tautomerism | Evidence from Analogs |
---|---|---|
Labile Protons | Absent | No enolizable H; structure rigid [6] [7] |
Aromaticity | Fully preserved in ketone form | No driving force for rearrangement |
Energy Barrier | High (∼200 kJ/mol for similar systems) | Computational studies of benzophenones [5] |
Conformational Isomerism
Rotational freedom generates conformers:
Deuterated analogues (e.g., C₁₆H₈D₇ClO₂) confirm conformational stability via NMR, showing identical chemical shifts to the protiated form, excluding significant geometric isomerism [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: